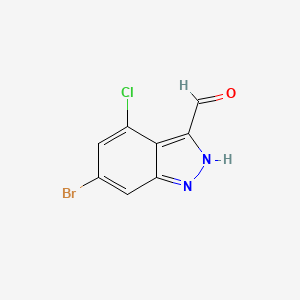

6-bromo-4-chloro-2H-indazole-3-carbaldehyde

Description

Significance of the Indazole Heterocyclic System in Advanced Chemical Research

The indazole nucleus is a versatile heterocyclic system that has garnered substantial attention in advanced chemical research, particularly in the realm of medicinal chemistry and materials science. nih.govnih.gov Its structural similarity to indole, a key motif in many natural and synthetic pharmacophores, allows it to act as a bioisostere, interacting with biological targets in a similar fashion. pnrjournal.com This has led to the identification of indazole derivatives as potent agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.gov

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. pnrjournal.com These compounds have demonstrated the clinical viability of this heterocyclic system, spurring further research into the synthesis and application of novel indazole derivatives. nih.gov

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Axitinib | Treatment of renal cell carcinoma |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors |

| Granisetron | Antiemetic for chemotherapy-induced nausea |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) |

| Niraparib | Treatment of ovarian, fallopian tube, or peritoneal cancer |

This table highlights the diverse therapeutic applications of pharmaceuticals built upon the indazole core structure. nih.govpnrjournal.com

Beyond pharmaceuticals, the unique photophysical properties of certain indazole derivatives have made them attractive candidates for applications in materials science, such as in the development of dyes and fluorescent probes. chemimpex.com

The Unique Characteristics of Halogenated Indazole Scaffolds in Organic Synthesis

The introduction of halogen atoms onto the indazole ring system is a powerful strategy in organic synthesis for creating diverse and complex molecules. Halogenated indazoles, such as those containing bromine and chlorine, serve as highly versatile intermediates. chemimpex.com The presence of halogens significantly alters the electronic properties of the indazole core and provides reactive handles for a variety of subsequent chemical transformations.

One of the primary utilities of halogenated scaffolds is their application in metal-catalyzed cross-coupling reactions. The carbon-halogen bond can be readily activated by transition metals like palladium or copper, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups at specific positions on the indazole ring, a crucial step in building libraries of compounds for drug discovery. nih.gov For instance, a bromo or chloro substituent can be replaced with alkyl, aryl, or other heterocyclic groups, systematically modifying the structure to optimize biological activity.

Furthermore, the regioselective halogenation of the indazole ring allows for precise control over the synthetic pathway. rsc.org The ability to install halogens at specific sites—such as the C4, and C6 positions—is fundamental to creating targeted molecular architectures. This precision is key to structure-activity relationship (SAR) studies, where the effect of substituent positioning on a compound's efficacy is meticulously evaluated. nih.gov

Role of the Carbaldehyde Moiety as a Versatile Functional Handle in Indazole Derivatives

The carbaldehyde group (–CHO) at the C3-position of the indazole ring is a cornerstone of synthetic versatility. rsc.org Indazole-3-carbaldehydes are considered key intermediates because the aldehyde functionality can be readily transformed into a vast number of other chemical groups through well-established organic reactions. rsc.orgrsc.org

The aldehyde can undergo nucleophilic addition and condensation reactions, serving as an electrophilic site. Its synthetic utility is demonstrated through various transformations:

Oxidation: The carbaldehyde can be oxidized to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives. nih.gov

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of substituted aminomethyl-indazoles.

Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form new carbon-carbon double bonds, extending the molecular scaffold. rsc.org

Cyclization Reactions: It can serve as a precursor for the construction of new heterocyclic rings fused to or substituted on the indazole core. rsc.org For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. nih.gov

This wide range of possible transformations makes the indazole-3-carbaldehyde moiety an invaluable synthon for generating diverse and complex molecular structures from a common starting material. chemimpex.com

Contextualizing 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde within Contemporary Heterocyclic Chemistry Research

The compound this compound emerges as a highly specialized and potent building block in modern heterocyclic chemistry. Its structure is a convergence of the key features discussed previously: a stable indazole core, two distinct halogen atoms at strategic positions, and a versatile carbaldehyde functional group. The "2H-indazole" designation specifies the tautomeric form where the substituent is on the nitrogen at the 2-position of the pyrazole ring. organic-chemistry.org

This specific molecule is not an end product but rather a sophisticated intermediate designed for multi-step synthetic sequences. Each component of its structure offers a distinct opportunity for selective functionalization:

The carbaldehyde at the C3 position provides the initial and most accessible point for chemical modification, allowing for elongation or transformation as detailed in the previous section.

The chlorine atom at the C4 position and the bromine atom at the C6 position are reactive sites for metal-catalyzed cross-coupling reactions. The differential reactivity often observed between aryl chlorides and aryl bromides can potentially allow for sequential and site-selective introduction of different substituents. For example, a palladium-catalyzed reaction might be tuned to react preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

In the context of contemporary research, a molecule like this compound is an ideal starting material for the synthesis of polysubstituted indazoles. Such compounds are of high interest in medicinal chemistry, particularly for the development of kinase inhibitors, where precise placement of multiple substituents is often required to achieve high potency and selectivity. nih.gov The strategic arrangement of two different halogens and a carbaldehyde group on the indazole scaffold provides chemists with the tools to systematically and efficiently explore the chemical space around this privileged heterocyclic core.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEUJQREEWZZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253111 | |

| Record name | 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-18-5 | |

| Record name | 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Halogenated Indazole 3 Carbaldehydes

Strategies for Indazole Ring Formation and Regioselective Synthesis

The construction of the indazole scaffold is a foundational step in the synthesis of the target molecule. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Diazotization-Mediated Cyclization Approaches

Diazotization-mediated cyclization is a well-established method for forming the indazole ring. This strategy typically involves the in-situ generation of a diazonium salt from an ortho-substituted aniline derivative, which then undergoes intramolecular cyclization.

A metal-free approach developed for the synthesis of indazole-indole hybrids utilizes tert-butyl nitrite (TBN) to mediate a cascade reaction. acs.org This process begins with the formation of a diazonium salt intermediate, which then triggers isomerization and an intramolecular C–N bond formation through a 5-endo-dig cyclization to yield the indazole structure. acs.org The presence of a small amount of water can accelerate the diazotization process and significantly improve product yields. acs.org

Another efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This protocol is noted for its operational simplicity, mild conditions, and high yields, with mechanistic studies suggesting that a diazonium salt is a key intermediate in the transformation. sioc-journal.cn Furthermore, a novel strategy involves the condensation of diazonium salts with diazo compounds, which proceeds through a diazenium intermediate that cyclizes to form indazoles in excellent yields without the need for any catalyst. nih.govresearchgate.net

Palladium- and Copper-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis, particularly with palladium and copper, has provided powerful tools for the synthesis of indazoles through annulation and cyclization reactions. These methods often involve the formation of C-N and N-N bonds under mild conditions with high efficiency.

Palladium-Catalyzed Reactions: Palladium-catalyzed annulation reactions represent a compelling strategy for constructing complex ring systems with high step economy. acs.org These transformations can proceed through the sequential activation of multiple C-H bonds in a single step. acs.org For instance, a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles has been achieved from 2-bromobenzyl bromides and arylhydrazines using a palladium catalyst. organic-chemistry.org The reaction proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. organic-chemistry.org Additionally, the palladium-catalyzed Suzuki–Miyaura coupling is a highly efficient method for creating C(sp²)–C(sp²) bonds on the indazole scaffold, demonstrating broad substrate scope and functional group tolerance. nih.gov A novel direct C7-arylation of indazoles with iodoaryls has been developed using Pd(OAc)₂ as the catalyst. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions are frequently used for indazole synthesis due to the lower cost of the metal and its unique catalytic activity. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP), provides an efficient route to 2H-indazoles. organic-chemistry.org This method is considered a green approach as it can be performed under ligand-free conditions in polyethylene glycol (PEG 300). organic-chemistry.org Another copper-mediated approach involves an intramolecular Ullmann-type reaction to form the 1H-indazole ring. thieme-connect.com Copper catalysts have also been employed in the cascade cyclization of 2-nitrochalcones with NH-heterocycles like indazole, tolerating a wide array of functional groups including halogens. acs.org An improved, ligand-free copper-catalyzed cyclization has also been developed for synthesizing related benzimidazoles from o-bromoarylamine and nitriles, highlighting the potential for broader applications in N-heterocycle synthesis. rsc.org

Nitrosation of Indoles as a Pathway to Indazole-3-carbaldehydes

A direct and efficient route to 1H-indazole-3-carbaldehydes involves the nitrosation of indole precursors. nih.govrsc.org This reaction provides a straightforward conversion of readily accessible indoles into the desired indazole-3-carbaldehyde scaffold, which is a key intermediate for further functionalization. nih.govrsc.org

The process is typically carried out in a slightly acidic environment, which allows for the conversion of both electron-rich and electron-deficient indoles. nih.govrsc.org A key improvement to this method is the use of reverse addition, where a solution of indole is added to the nitrosating mixture. This technique minimizes side reactions and leads to high yields of the corresponding indazole-3-carboxaldehydes. nih.gov The reaction mechanism involves the formation of an oxime intermediate, which triggers the opening of the indole ring, followed by ring-closure to provide the 1H-indazole-3-carboxaldehyde. nih.gov The versatility of this procedure allows for adaptation to a large variety of functionalized indoles, including those with halogen substituents. rsc.org

| Starting Indole | Reagents & Conditions | Product | Yield | Reference |

| 5-Bromo-indole | NaNO₂, HCl (2N), 50°C, 3h | 5-Bromo-1H-indazole-3-carboxaldehyde | 94% | nih.gov |

| 5-Chloro-indole | NaNO₂, HCl (2N), rt, 12h | 5-Chloro-1H-indazole-3-carboxaldehyde | 96% | nih.gov |

| 6-Bromo-indole | NaNO₂, HCl (2N), 50°C, 3h | 6-Bromo-1H-indazole-3-carboxaldehyde | 78% | nih.gov |

| 6-Fluoro-indole | NaNO₂, HCl (2N), rt, 5h | 6-Fluoro-1H-indazole-3-carboxaldehyde | 84% | nih.gov |

Green Chemistry Approaches in Indazole Scaffold Construction

Recent advancements in organic synthesis have emphasized the development of environmentally benign methods for constructing heterocyclic scaffolds like indazole. benthamdirect.comingentaconnect.com Green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and utilizing eco-friendly solvents and catalysts.

One such approach is the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a one-pot, three-component synthesis of 2H-indazoles. This reaction proceeds under ligand-free conditions in polyethylene glycol (PEG 300), a green solvent. organic-chemistry.org Another example is an ammonium chloride-catalyzed synthesis of 1-H-indazole derivatives via a grinding protocol in ethanol, which offers high yields in a short time. samipubco.com

Furthermore, metal-free methods have been developed for the regioselective halogenation of 2H-indazoles. These reactions can be carried out in water, giving products in good yields and demonstrating high selectivity and good functional group tolerance. nih.govrsc.org Such protocols are considered "green" due to their eco-friendliness and easy handling, making them suitable for applications in the pharmaceutical industry. nih.govrsc.org

Selective Introduction of Halogen Substituents at C4 and C6 Positions

The synthesis of 6-bromo-4-chloro-2H-indazole-3-carbaldehyde requires the regioselective introduction of two different halogen atoms onto the indazole ring. Direct C-H halogenation is a highly desirable strategy as it avoids the need for pre-functionalized substrates.

Direct Halogenation Protocols and Reagents

Direct halogenation of the indazole core is a key step for synthesizing halogenated derivatives. The regioselectivity of these reactions is influenced by the directing effects of the substituents on the ring and the choice of halogenating agent and reaction conditions.

An efficient, metal-free method for the direct C–H halogenation of 2H-indazoles employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). nih.govrsc.org This approach allows for the selective synthesis of mono- and poly-halogenated products in high yields by adjusting the reaction conditions. nih.govrsc.org For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS can yield the mono-brominated product in 98% yield. nih.govrsc.org

The use of Br₂ as a brominating agent has also been reported. For example, 4-nitroindazole can be brominated using Br₂ in the presence of sodium acetate. chim.it Another reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), has been used for the selective 3-bromination of 2H-indazoles under ultrasound irradiation, providing high yields in a short time. nih.gov While many examples focus on C3 halogenation, these reagents and principles can be adapted for substitution at other positions. chim.it A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by a successful palladium-mediated Suzuki–Miyaura reaction, demonstrating the utility of selective halogenation for further functionalization. nih.gov

The synthesis of a di-substituted compound like this compound would likely involve a sequential halogenation strategy on a pre-formed indazole-3-carbaldehyde core, carefully controlling the stoichiometry and choice of chlorinating and brominating agents to achieve the desired regioselectivity.

| Substrate | Reagent (equiv.) | Solvent | Product | Yield | Reference |

| 2-phenyl-2H-indazole | NBS (1.0) | CH₃CN | 3-bromo-2-phenyl-2H-indazole | 98% | nih.gov |

| 4-nitroindazole | Br₂ | AcOH/CHCl₃ | 3-bromo-4-nitro-1H-indazole | 85% | chim.it |

| 6-nitroindazole | Br₂ | DMF | 3-bromo-6-nitro-1H-indazole | 88% | chim.it |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.2) | CH₂Cl₂ | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 80% | nih.gov |

Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr) Strategies on Indazole Intermediates

The introduction and manipulation of halogen substituents on the indazole ring are critical for tuning the electronic properties and providing handles for further derivatization. Nucleophilic aromatic substitution (SNAr) and related halogen exchange reactions are key strategies in this context.

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when appropriately activated by electron-withdrawing groups. nih.gov The SNAr mechanism is particularly favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to a leaving group (e.g., a halide). nih.gov For an indazole ring, the nitrogen atoms themselves exert an electron-withdrawing effect, which can facilitate SNAr reactions, especially on the benzene (B151609) portion of the heterocycle.

The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org However, recent studies have shown that many SNAr reactions can also proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov The reactivity of halogens as leaving groups in SNAr reactions on activated aromatic systems often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the greater polarization of the C-F bond. youtube.com

While direct SNAr for a chloro-to-bromo exchange on an aromatic ring can be challenging, specific catalytic systems have been developed. For instance, a copper-catalyzed "aromatic Finkelstein reaction" allows for the conversion of aryl bromides to aryl iodides and can be adapted for other halogen exchanges under mild conditions, tolerating a variety of functional groups, including N-H containing heterocycles like indoles. acs.org Such methods could potentially be applied to a dihalogenated indazole intermediate to selectively exchange one halogen for another, depending on the relative activation of the positions.

Metal-halogen exchange is another powerful tool for functionalizing halogenated arenes. This reaction involves treating an organic halide with an organometallic reagent (commonly an organolithium compound like n-BuLi) to form a new organometallic species. sciencemadness.org This method is frequently used to prepare aryl lithium reagents, which can then react with various electrophiles. sciencemadness.orgnih.gov For a dihalogenated compound like a bromo-chloro-indazole, selective exchange is possible, often with the bromine atom being more reactive towards exchange than chlorine. The regioselectivity of the exchange can be influenced by factors such as temperature and the presence of directing groups. nih.govorganic-chemistry.org

| Reaction Type | Key Features | Typical Reagents | Relevance to Halogenated Indazoles |

|---|---|---|---|

| SNAr (Addition-Elimination) | Requires electron-withdrawing groups; proceeds via Meisenheimer complex. libretexts.org | Nucleophile (e.g., RO-, R2N-), Base (e.g., NaOH, K2CO3) | Substitution of halogens on the indazole ring, activated by the heterocyclic nitrogen atoms. |

| Copper-Catalyzed Halogen Exchange | Mild conditions, good functional group tolerance. acs.org | CuI, diamine ligand, halide salt (e.g., NaI, KBr) | Interconversion of bromo and chloro substituents on the indazole core. |

| Metal-Halogen Exchange | Forms a new organometallic intermediate for further functionalization. sciencemadness.org | Organolithium reagents (e.g., n-BuLi), Grignard reagents (e.g., i-PrMgCl) | Selective metallation at the bromine or chlorine position for subsequent reactions. |

Functionalization at the C3 Position for Carbaldehyde Incorporation

Introducing the carbaldehyde group at the C3 position of the indazole nucleus is a key synthetic step. This can be achieved through various methods, including direct formylation or the conversion of a precursor functional group.

Formylation Reactions and Precursor Conversion

Direct formylation of the indazole C3 position using standard electrophilic substitution methods like the Vilsmeier-Haack reaction is generally ineffective, in contrast to the reactivity observed with indoles. rsc.orgorganic-chemistry.org This necessitates alternative strategies.

One successful approach involves the transformation of a substituted indole. A robust method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of indoles. rsc.orgnih.gov This reaction proceeds by treating the indole with a nitrosating agent, such as sodium nitrite in an acidic medium. The reaction is thought to involve an initial nitrosation at the C3 position of the indole, followed by a sequence of ring-opening and ring-closing steps to yield the indazole-3-carbaldehyde. rsc.org This method has been optimized to be effective for both electron-rich and electron-deficient indoles, including those with halogen substituents. rsc.org For instance, indoles bearing halogens at the 5 or 6 positions have been converted to the corresponding 1H-indazole-3-carbaldehydes in good yields. rsc.org

Other classical formylation reactions, such as the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate electron-rich aromatic compounds like phenols and indoles, could also be considered. mychemblog.comscienceinfo.comwikipedia.org The reactive species is dichlorocarbene, which acts as the electrophile. wikipedia.org While primarily used for phenols, its application to electron-rich heterocycles suggests potential, albeit likely less efficient, utility for indazole precursors. wikipedia.org

| Method | Precursor | Key Reagents | Primary Product | Notes |

|---|---|---|---|---|

| Nitrosation of Indole | Substituted Indole | NaNO2, HCl | 1H-Indazole-3-carbaldehyde | Effective for halogenated indoles; yields range from 78-96%. rsc.org |

| Vilsmeier-Haack Reaction | Indazole | POCl3, DMF | - | Generally reported as ineffective for C3-formylation of indazoles. rsc.org |

| Reimer-Tiemann Reaction | Indazole/Phenolic Precursor | CHCl3, NaOH | Hydroxy-carbaldehyde | Applicable to electron-rich heterocycles, but may have limited scope for indazoles. wikipedia.org |

Reduction-Reoxidation Sequences for Aldehyde Formation

An alternative to direct formylation is the conversion of a C3-carboxylic acid or ester functionality. Indazole-3-carboxylic acids can be prepared through various synthetic routes, including the cyclization of aryl hydrazones. google.comderpharmachemica.com Once the indazole-3-carboxylic acid or its corresponding ester is obtained, it can be converted to the aldehyde.

This transformation typically involves a two-step process:

Reduction: The carboxylic acid or ester is reduced to the corresponding primary alcohol. Common reducing agents for this step include lithium aluminum hydride (LiAlH4) or borane (BH3).

Reoxidation: The resulting indazole-3-methanol is then carefully oxidized to the aldehyde. A variety of mild oxidizing agents can be used to avoid over-oxidation to the carboxylic acid, such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation.

This reduction-reoxidation sequence is a well-established strategy for converting carboxylic acid derivatives into aldehydes and has been noted as a viable route for accessing indazole-3-carbaldehydes. rsc.org

Control of N1/N2 Regioselectivity in Indazole Synthesis and Modification

The indazole ring possesses two nitrogen atoms, leading to the possibility of substitution at either the N1 or N2 position, which correspond to the 1H- and 2H-tautomeric forms, respectively. Controlling the regioselectivity of reactions such as alkylation is paramount for synthesizing a specific isomer like a 2H-indazole derivative.

Mechanistic Insights into Tautomeric Preferences (1H- vs. 2H-Indazole)

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form. beilstein-journals.orgwuxibiology.com The energy difference between the two tautomers is significant, with the 1H form being more stable by approximately 4.5 kcal/mol in the gas phase. wuxibiology.com This inherent stability preference means that in equilibrium, the 1H-indazole is the predominant species.

The regiochemical outcome of reactions like N-alkylation is often governed by a competition between kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under conditions where the reaction is irreversible (e.g., low temperatures), the product distribution is determined by the relative rates of reaction at the N1 and N2 positions. The product that forms faster will be the major product. libretexts.org

Thermodynamic Control: Under conditions where the alkylation is reversible (e.g., higher temperatures), an equilibrium can be established. The final product ratio will reflect the relative thermodynamic stabilities of the N1- and N2-substituted products. beilstein-journals.org Since N1-substituted indazoles are often more stable, they are favored under thermodynamic control.

The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N1 and N2 atoms and can alter the N1/N2 product ratio. Electron-withdrawing groups can impact the acidity of the N-H proton and the charge distribution in the resulting indazolide anion, thereby affecting the site of subsequent electrophilic attack. beilstein-journals.org For example, an electron-withdrawing nitrile group at the C3 position was found to provide only modest N1 selectivity, whereas substituents at the C7 position can confer excellent N2 regioselectivity. beilstein-journals.orgnih.gov

Synthetic Control of N2-Substituted Indazoles

Achieving selective synthesis of the less stable 2H-indazole isomer requires specific strategies that override the thermodynamic preference for the 1H form. This is often accomplished by manipulating reaction conditions to favor kinetic control or by employing directing groups.

Several synthetic methods have been developed to favor N2-alkylation:

Directed Synthesis: One of the most reliable methods is to construct the indazole ring with the N2-substituent already in place. This can be achieved through cyclization reactions of appropriately substituted precursors. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2H-indazoles. organic-chemistry.org Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines also yields 2-aryl-2H-indazoles. organic-chemistry.org

Solvent and Base Effects: The choice of solvent and base can dramatically influence the N1/N2 ratio in alkylation reactions. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1-alkylation, whereas other conditions, such as Mitsunobu conditions (DEAD, PPh3), can show a preference for the N2 isomer. beilstein-journals.org The interplay between the indazolide anion, the cation of the base, and the solvent molecules (formation of tight vs. solvent-separated ion pairs) dictates the accessibility and reactivity of the two nitrogen atoms. beilstein-journals.org

| Strategy | Methodology | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Directed Cyclization | Three-component reaction | 2-bromobenzaldehydes, primary amines, NaN3, Cu2O-NP organic-chemistry.org | Direct synthesis of N2-substituted 2H-indazoles. |

| Catalytic Alkylation | Alkylation of 1H-indazoles | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)2organic-chemistry.orgresearchgate.net | Highly selective formation of 2-alkyl-2H-indazoles. |

| Condition Manipulation | Alkylation of 1H-indazoles | Mitsunobu conditions (DEAD, PPh3) beilstein-journals.org | Preferential formation of the N2-alkylated product. |

Total Synthesis of this compound and Related Congeners

The total synthesis of this compound can be strategically approached in two main stages: the construction of the core 6-bromo-4-chloro-2H-indazole heterocyclic system, followed by the regioselective introduction of the carbaldehyde group at the C3 position.

Stage 1: Synthesis of the 6-Bromo-4-chloro-2H-indazole Core

A plausible route to the 6-bromo-4-chloro-2H-indazole core begins with a suitably substituted aniline and proceeds through diazotization and cyclization. A potential starting material for this synthesis is 2-bromo-4-chloroaniline. The synthesis of related dihalogenated aminobenzaldehydes, which are key precursors, has been documented. For instance, the preparation of 2-amino-5-bromobenzaldehyde and 2-amino-5-chlorobenzaldehyde from their respective nitrobenzaldehyde precursors using reducing agents like sodium dithionite is a well-established method organic-chemistry.org.

A proposed pathway to the key intermediate, 2-amino-5-bromo-3-chlorobenzaldehyde, could involve the nitration of a dihalogenated toluene derivative, followed by reduction of the nitro group and oxidation of the methyl group to an aldehyde. The Cadogan reductive cyclization of an ortho-nitrobenzaldehyde with an amine offers a regioselective method for the formation of 2H-indazoles researchgate.netthieme-connect.de. This one-pot condensation and cyclization is an efficient approach to structurally diverse 2H-indazoles researchgate.netthieme-connect.de.

An alternative and more direct approach to the 2H-indazole ring system involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles scholarsresearchlibrary.com. This methodology has been shown to be effective for the synthesis of a variety of 2H-indazoles scholarsresearchlibrary.com.

Stage 2: Formylation of the 6-Bromo-4-chloro-2H-indazole Core

Once the 6-bromo-4-chloro-2H-indazole core is synthesized, the final step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds wiserpub.comgoogle.combeilstein-journals.org. This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent wiserpub.combeilstein-journals.org.

More recently, a highly efficient and regioselective method for the C3-formylation of 2H-indazoles has been developed utilizing Selectfluor as a mediator under microwave-assisted conditions, with dimethyl sulfoxide (DMSO) serving as the formylating agent orgsyn.org. This method offers moderate to excellent yields and proceeds via a radical pathway orgsyn.org. The reaction is typically carried out at 125 °C for one hour orgsyn.org. This modern approach provides a greener and often higher-yielding alternative to traditional formylation methods.

The table below outlines a proposed synthetic sequence for this compound, with projected reaction parameters based on analogous transformations found in the literature.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 2-Bromo-4-chlorotoluene | HNO₃, H₂SO₄ | - | 0-25 | 2-4 | 75-85 |

| 2 | Oxidation | 6-Bromo-4-chloro-2-nitrotoluene | KMnO₄ or CrO₃ | H₂O/Pyridine (B92270) | 80-100 | 4-8 | 60-70 |

| 3 | Reductive Cyclization | 6-Bromo-4-chloro-2-nitrobenzaldehyde, Amine | P(OEt)₃ or PPh₃ | Toluene or Xylene | 120-140 | 6-12 | 50-65 |

| 4 | C3-Formylation | 6-Bromo-4-chloro-2H-indazole | Selectfluor, DMSO | - | 125 (Microwave) | 1 | 60-80 |

Research Findings and Detailed Methodologies

The synthesis of halogenated indazoles is a cornerstone for the development of new pharmaceuticals. The differential reactivity of the bromine and chlorine atoms on the indazole ring can be exploited for selective functionalization, such as in cross-coupling reactions, to introduce further molecular diversity.

The Cadogan cyclization provides a powerful tool for the regioselective synthesis of 2H-indazoles. The reaction proceeds through the deoxygenation of a nitro group by a trivalent phosphorus reagent, such as triethyl phosphite, to form a nitrene intermediate, which then undergoes intramolecular cyclization onto an adjacent aromatic ring. This method is particularly useful for constructing the 2H-indazole skeleton from readily available ortho-nitroaromatic precursors.

The microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles represents a significant advancement in the functionalization of this important heterocyclic system. The reaction is believed to proceed through a radical mechanism initiated by Selectfluor. The use of microwave irradiation dramatically reduces reaction times and can improve yields compared to conventional heating. The substrate scope for this reaction is broad, tolerating a variety of substituents on the 2H-indazole ring orgsyn.org.

The synthesis of related congeners, such as 5-bromo-2-(4-chlorophenyl)-2H-indazole-3-carbaldehyde, has been reported with a 62% yield using this microwave-assisted formylation method, highlighting its applicability to dihalogenated indazole systems orgsyn.org.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Indazole Core under the Influence of Halogenation and Carbaldehyde Substitution

The indazole ring system, being aromatic, possesses inherent stability. However, the presence of two halogen atoms (bromine and chlorine) and a carbaldehyde group significantly modulates the electron density and reactivity of the bicyclic core. The halogens act as deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, while the fused pyrazole (B372694) ring and the carbaldehyde group also draw electron density from the benzene (B151609) ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) reactions on the benzene portion of the indazole core are influenced by the directing effects of the existing substituents. In electrophilic aromatic substitution, an electrophile attacks the aromatic ring, replacing a hydrogen atom. For these reactions to proceed, a catalyst is often required to activate the electrophile, making it strong enough to overcome the aromatic stability of the ring. The rate and regioselectivity of the substitution are heavily dependent on the nature of the groups already attached to the ring.

Nucleophilic Aromatic Substitution (SNAr) becomes a feasible pathway when an aromatic ring is sufficiently electron-deficient and possesses a good leaving group. The presence of two electron-withdrawing halogen atoms and the indazole system makes the benzene ring of 6-bromo-4-chloro-2H-indazole-3-carbaldehyde susceptible to attack by strong nucleophiles. For SNAr to occur, the attacking nucleophile adds to the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, both the bromine at C6 and the chlorine at C4 are potential leaving groups, and their departure could be facilitated by the electron-withdrawing nature of the other substituents. The relative leaving group ability in SNAr reactions can be counterintuitive, with fluoride (B91410) often being the best leaving group due to the high polarization of the C-F bond, which facilitates the initial rate-determining nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at Halogenated Sites

The halogenated sites at C4 and C6 are prime locations for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For this compound, selective coupling is achievable due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. Consequently, under carefully controlled conditions, a Suzuki-Miyaura reaction would selectively occur at the C6 position, leaving the C4-chloro group intact for subsequent transformations. This chemoselectivity allows for the stepwise introduction of different aryl or vinyl groups onto the indazole scaffold. The choice of catalyst, ligands, and base can be crucial in optimizing these selective couplings.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, dppf, SPhos | Stabilizes the Pd center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid in the transmetalation step |

| Solvent | Dioxane, Toluene, DMF, DME/Water mixtures | Solubilizes reactants and catalyst |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the new carbon fragment |

The Heck reaction is another palladium-catalyzed process that couples aryl or vinyl halides with alkenes. This reaction is an effective method for forming substituted alkenes. The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would be expected to occur preferentially at the more reactive C6-bromo position. This selectivity has been demonstrated in the synthesis of complex molecules like Axitinib, where a Heck coupling was performed on a 3,6-dibromoindazole derivative.

Reactions of the Carbaldehyde Functional Group

The carbaldehyde group at the C3 position is a versatile handle for a wide array of chemical modifications, including chain extension, functional group interconversion, and the construction of new heterocyclic rings.

Condensation Reactions (e.g., Knoevenagel, Wittig)

Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction is a reliable method for forming a new carbon-carbon double bond. For this compound, reaction with compounds like malononitrile (B47326) or diethyl malonate would yield the corresponding α,β-unsaturated products, which are valuable intermediates for further synthesis.

The Wittig reaction provides another powerful route to alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A major advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. By choosing the appropriate Wittig reagent, a wide variety of substituents can be introduced at the 3-position of the indazole core.

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant with Aldehyde | Product Type |

| Knoevenagel | Malononitrile (CH₂(CN)₂) | 2-((6-bromo-4-chloro-2H-indazol-3-yl)methylene)malononitrile |

| Diethyl malonate (CH₂(COOEt)₂) | Diethyl 2-((6-bromo-4-chloro-2H-indazol-3-yl)methylene)malonate | |

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-bromo-4-chloro-3-vinyl-2H-indazole |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 3-(6-bromo-4-chloro-2H-indazol-3-yl)acrylonitrile |

Reduction and Oxidation Reactions of the Aldehyde

The aldehyde functional group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction of the carbaldehyde to the corresponding primary alcohol, (6-bromo-4-chloro-2H-indazol-3-yl)methanol, can be achieved using standard reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering high chemoselectivity by reducing the aldehyde without affecting the aromatic rings or the carbon-halogen bonds.

Oxidation of the aldehyde to 6-bromo-4-chloro-2H-indazole-3-carboxylic acid can be accomplished with a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). The resulting carboxylic acid is itself a valuable synthetic intermediate, for example, for the formation of amides or esters.

Cyclization Reactions to Form Fused Heterocycles

The electrophilic nature of the aldehyde carbon makes it an excellent reaction partner for binucleophiles, leading to the formation of fused heterocyclic systems. This strategy is a cornerstone of heterocyclic chemistry, allowing for the construction of complex polycyclic molecules from simpler precursors.

For instance, condensation of this compound with a 1,2-binucleophile such as o-phenylenediamine (B120857) (1,2-diaminobenzene) would, after an initial imine formation, undergo an intramolecular cyclization and subsequent aromatization to yield a substituted indazolo[2,3-a]benzimidazole. Similarly, reaction with other binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can be used to construct fused pyrazole or isoxazole (B147169) rings, respectively. Such cascade reactions are highly efficient for building molecular diversity.

Transformations Involving the Nitrogen Atoms of the Pyrazole Ring

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring raises critical questions of regioselectivity in substitution reactions. The outcome of these reactions is highly dependent on a variety of factors, including the nature of the electrophile, the reaction conditions, and the electronic properties of the indazole core itself.

N-Alkylation and N-Arylation Reactions and Regiochemical Outcomes

The direct alkylation or arylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The ratio of these products is a sensitive function of the reaction parameters. For the indazole framework, substitution at the N1 position generally leads to the thermodynamically more stable product, while substitution at the N2 position is often the result of kinetically controlled processes. connectjournals.com

In the case of substituted indazoles, the regiochemical outcome is further influenced by the electronic and steric nature of the substituents on the ring. For instance, studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have shown that reaction conditions can be tuned to favor one isomer over the other. beilstein-journals.orgnih.gov High N1-selectivity has been observed when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a phenomenon attributed to the coordination between the indazole's N2 atom and an oxygen atom in the C3 substituent with the sodium cation. beilstein-journals.orgnih.gov Conversely, different conditions can promote the formation of the N2-substituted product.

While specific experimental studies on the N-alkylation and N-arylation of this compound are not extensively detailed in the reviewed literature, the general principles of indazole reactivity provide a predictive framework. The electron-withdrawing nature of the chloro, bromo, and carbaldehyde groups is expected to significantly influence the nucleophilicity of the ring nitrogens and the relative stability of the resulting products.

Table 1: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Effect on Regioselectivity | Rationale |

|---|---|---|

| Base | Strong, non-coordinating bases (e.g., NaH) in non-polar solvents (e.g., THF) can favor N1-alkylation. beilstein-journals.orgnih.gov | Potential for chelation with C3 substituents, directing the electrophile to the N1 position. nih.gov |

| Solvent | Solvent polarity can influence the site of alkylation; solvent-dependent regioselectivity has been observed. nih.gov | Differential solvation of the N1 and N2 anions of the indazole intermediate. |

| Electrophile | Steric bulk of the alkylating or arylating agent can influence the accessibility of the N1 versus N2 position. | The steric environment around each nitrogen atom differs, potentially hindering attack at one site. |

| Temperature | Higher temperatures or longer reaction times may allow for equilibration to the thermodynamically favored N1 isomer. connectjournals.com | The N1-substituted indazole is generally the more stable isomer. nih.gov |

Advanced Structural and Conformational Analysis4.1. Spectroscopic Characterization Methodologies4.1.1. Advanced Nuclear Magnetic Resonance Nmr Spectroscopy for Isomer Differentiation and Structural Elucidation E.g., 2d Nmr, Noesy, Hmbc 4.1.2. High Resolution Mass Spectrometry Hrms for Molecular Formula Confirmation and Fragment Analysis4.1.3. Infrared Ir Spectroscopy for Functional Group Identification4.2. X Ray Crystallography for Solid State Structural Determination and Conformation4.3. Chiroptical Properties and Stereochemical Considerations if Relevant Derivatives Are Studied

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. nih.govnih.gov

These calculations provide insights into key molecular properties:

Electronic Structure: DFT helps in mapping the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack through analyses like Molecular Electrostatic Potential (MEP).

Molecular Properties: Important quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and polarizability. nih.govniscpr.res.in For instance, a smaller energy gap generally suggests higher reactivity.

Spectroscopic Analysis: Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. nih.gov

For a molecule like 6-bromo-4-chloro-2H-indazole-3-carbaldehyde, DFT would elucidate the influence of the bromo, chloro, and carbaldehyde substituents on the electronic properties of the indazole core. The electron-withdrawing nature of the halogens and the aldehyde group would significantly impact the electron distribution, bond lengths, and bond angles of the bicyclic system.

Table 1: Representative DFT-Calculated Properties for Substituted Indazoles Note: This table is illustrative, based on typical findings for similar compounds, as specific data for this compound is not available.

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Negative values (e.g., -6 to -7 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or near-zero values (e.g., -1 to -2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4 to 5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2 to 5 Debye | Measures molecular polarity |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms and O atom of the aldehyde; Positive potential around hydrogens | Predicts sites for electrophilic and nucleophilic attack |

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for exploring the energetics of reaction pathways, including the structures of transition states and intermediates. escholarship.org For reactions involving indazoles, such as N-alkylation, cyclization, or electrophilic substitution, these analyses can clarify the underlying mechanism. nih.govnih.gov

For this compound, theoretical studies could investigate:

Reaction Pathways: By mapping the potential energy surface, the most favorable reaction pathway can be identified. For example, in an electrophilic substitution reaction, calculations can determine the energy barriers for substitution at different positions on the benzene (B151609) ring, taking into account the directing effects of the existing bromo and chloro substituents.

Transition State Analysis: The geometry and energy of transition states are calculated to determine the activation energy of a reaction step. This is crucial for understanding reaction rates and feasibility. For instance, the mechanism of the Cadogan cyclization to form 2H-indazoles has been explored, identifying key intermediates and transition states. acs.org

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting the outcome of reactions where multiple isomers can be formed. The regioselectivity of reactions on the indazole scaffold is a well-studied area. beilstein-journals.org

Regioselectivity in N-Alkylation: A primary challenge in indazole chemistry is controlling alkylation at the N1 versus the N2 position. DFT calculations of the relative stabilities of the N1- and N2-alkylated products, as well as the transition states leading to them, can predict the major product under different reaction conditions. beilstein-journals.org The electronic and steric effects of the bromo, chloro, and carbaldehyde groups in this compound would be critical factors in these predictions.

Regioselectivity of Halogenation: The halogenation of 2H-indazoles can yield various mono- or poly-halogenated products. rsc.orgresearchgate.net Theoretical models can predict the most likely positions for further electrophilic halogenation by analyzing the charge distribution and orbital coefficients on the indazole ring.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are used to study the three-dimensional structure and flexibility of molecules. While the indazole ring itself is rigid, these techniques are important for understanding the orientation of substituents and their interactions with other molecules, such as biological receptors.

Conformational Analysis: For this compound, modeling would focus on the orientation of the C3-carbaldehyde group. Calculations can determine the most stable conformation (e.g., whether the aldehyde group is coplanar with the indazole ring) and the energy barrier for rotation around the C3-C(aldehyde) bond.

Intermolecular Interactions: Molecular modeling is also employed in docking studies to predict how a molecule binds to a protein's active site. nih.govnih.gov These simulations help in rationalizing the biological activity of indazole derivatives and in designing new compounds with enhanced properties. The specific substitution pattern of this compound would define its shape, size, and electrostatic surface, which are key determinants in its potential interactions with biological targets.

Role As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Polycyclic Heterocycles

The aldehyde functionality at the C3 position of the indazole ring is a key reactive handle that facilitates the construction of fused heterocyclic systems. Through various condensation and cyclization reactions, 6-bromo-4-chloro-2H-indazole-3-carbaldehyde can be elaborated into a variety of complex polycyclic structures. These reactions often leverage the reactivity of the aldehyde group with bifunctional nucleophiles to build new rings onto the indazole core.

One common strategy involves the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds to form an α,β-unsaturated intermediate. nih.govacgpubs.org This intermediate can then undergo subsequent intramolecular cyclization to yield fused ring systems. For instance, reaction with malononitrile (B47326) followed by cyclization can lead to the formation of pyran-fused indazoles.

Another important reaction is the Gewald reaction, which allows for the synthesis of substituted 2-aminothiophenes. researchgate.netorganic-chemistry.orgumich.eduwikipedia.org By analogy, the condensation of this compound with an α-cyanoester and elemental sulfur in the presence of a base would be expected to yield a thieno[3,2-b]indazole derivative.

Furthermore, the aldehyde group can participate in multicomponent reactions to construct elaborate heterocyclic systems in a single step. For example, reaction with a β-diketone and an amine or hydrazine (B178648) can lead to the formation of fused pyridine (B92270) or pyridazine (B1198779) rings, respectively. The synthesis of pyrimido[1,2-b]indazoles and indazolo[3,2-b]quinazolines from related indazole precursors highlights the potential of this compound in building such fused systems. researchgate.netrsc.orgmdpi.comrsc.orgacs.orgresearchgate.netnih.govnih.gov

Table 1: Examples of Polycyclic Heterocycles Potentially Synthesized from this compound

| Resulting Heterocycle | Reaction Type | Reactants |

| Pyran-fused indazole | Knoevenagel condensation/cyclization | Active methylene compound (e.g., malononitrile) |

| Thieno[3,2-b]indazole | Gewald reaction | α-cyanoester, elemental sulfur, base |

| Pyridine-fused indazole | Multicomponent reaction | β-diketone, amine |

| Pyridazine-fused indazole | Multicomponent reaction | β-diketone, hydrazine |

| Pyrimido[1,2-b]indazole | Condensation/cyclization | Diamine or related synthon |

| Indazolo[3,2-b]quinazoline | Multicomponent reaction | Anthranilic acid derivative, isocyanide |

Scaffold for the Development of Advanced Chemical Probes

The indazole scaffold, particularly when functionalized, is an excellent platform for the development of chemical probes, including fluorescent sensors. The electronic properties of the indazole ring system can be modulated by the introduction of substituents, influencing its photophysical characteristics. The halogen atoms on this compound can serve as points for further functionalization through cross-coupling reactions, allowing for the attachment of fluorophores or recognition elements.

The aldehyde group itself can be transformed into various functionalities suitable for sensing applications. For example, it can be converted into an imine or a hydrazone, which can act as a chelating site for metal ions. The binding of a target analyte can induce a change in the electronic structure of the molecule, leading to a detectable change in fluorescence or color. The development of fluorescent probes based on indazole and benzo[f]indazole structures for bioimaging applications underscores the potential of this scaffold in creating advanced chemical tools. ehu.esresearchgate.netrsc.orgnih.gov

Intermediate in the Preparation of Scaffolds with Diverse Molecular Interactions

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. nih.gov This versatility arises from its ability to participate in a variety of non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and hydrophobic interactions. The specific substitution pattern on the indazole ring dictates the nature and directionality of these interactions.

This compound serves as a key intermediate for creating a diverse library of indazole-based compounds with tailored molecular interaction profiles. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination, each providing a different set of interaction capabilities. The bromine and chlorine atoms can be substituted using cross-coupling reactions to introduce a wide range of functional groups that can engage in specific interactions with a biological target.

A significant application of indazole-based scaffolds is in the development of protein kinase inhibitors. nih.govrsc.org The nitrogen atoms of the indazole ring often form crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov The substituents on the benzene (B151609) portion of the indazole ring project into different pockets of the active site, allowing for the fine-tuning of potency and selectivity. biotech-asia.orgnih.gov Computational studies on indazole scaffolds as tyrosine kinase inhibitors have further elucidated the key molecular interactions that govern their binding affinity. biotech-asia.org

Table 2: Potential Molecular Interactions of Scaffolds Derived from this compound

| Functional Group on Scaffold | Potential Molecular Interaction |

| Indazole N-H | Hydrogen bond donor |

| Indazole N | Hydrogen bond acceptor |

| Aromatic rings | π-π stacking, hydrophobic interactions |

| Halogen atoms (Br, Cl) | Halogen bonding, hydrophobic interactions |

| Carboxylic acid (from aldehyde oxidation) | Hydrogen bonding, ionic interactions |

| Alcohol (from aldehyde reduction) | Hydrogen bonding |

| Amine (from reductive amination) | Hydrogen bonding, ionic interactions |

Applications in Materials Science and Organic Electronics

While the primary focus of indazole chemistry has been in the pharmaceutical realm, the unique electronic and photophysical properties of this heterocyclic system also suggest potential applications in materials science and organic electronics. The extended π-system of the indazole core can be further elaborated through the introduction of conjugating substituents, leading to materials with interesting optical and electronic properties.

The aldehyde group of this compound can be used to construct larger conjugated systems through reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination. The halogen atoms provide sites for cross-coupling reactions to attach other aromatic or heteroaromatic units, thereby extending the conjugation length and tuning the electronic band gap of the resulting material. Such molecules could potentially be used as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or as components in organic photovoltaic devices. The exploration of imidazole-based materials for OLEDs provides a precedent for the potential of related nitrogen-containing heterocycles in this field. researchgate.net

Mechanistic Studies on Biological Macromolecule Interactions

Investigation of Molecular Target Engagement Principles (e.g., Enzyme Active Site Modulation, Receptor Binding)

While direct evidence for 6-bromo-4-chloro-2H-indazole-3-carbaldehyde is lacking, research on analogous indazole structures provides insight into potential molecular target engagement. The indazole scaffold is recognized as a "hinge-binding" fragment, particularly effective in interacting with the ATP-binding site of various kinases. nih.gov This interaction is crucial for the activity of several kinase inhibitor drugs.

Derivatives of indazole have shown potent inhibitory activity against a range of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) nih.gov

Anaplastic Lymphoma Kinase (ALK) nih.gov

Extracellular signal-regulated kinase 1/2 (ERK1/2) nih.gov

Furthermore, indazole compounds have been developed as antagonists for receptors like the glucagon (B607659) receptor (GCGR) and cannabinoid receptor 1 (CB1), indicating their versatility in binding to different types of protein targets. google.comgoogle.comresearchgate.net The specific substitutions on the indazole ring dictate the binding affinity and selectivity for these targets. For instance, studies on indazole-3-carboxamides identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, a key modulator in mast cell activation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level for Conceptual Understanding

Structure-Activity Relationship (SAR) studies for the indazole class are well-documented, though none specifically analyze the 6-bromo-4-chloro-3-carbaldehyde substitution pattern. These studies are crucial for understanding how chemical modifications influence biological activity.

Key SAR findings for various indazole series include:

Substitution at Position 3: The nature of the substituent at the C3 position is critical. For instance, in the development of HIF-1 inhibitors, a substituted furan (B31954) moiety at C3 was found to be crucial for high activity. elsevierpure.com In another study on CRAC channel blockers, the regiochemistry of an amide linker at the C3 position was found to be a determining factor for activity; indazole-3-carboxamides were potent inhibitors, while their reverse amide isomers were inactive. nih.govnih.gov The carbaldehyde group in this compound serves as a versatile chemical handle that can be used to synthesize a variety of C3-substituted derivatives for SAR exploration. rsc.orgnih.gov

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the fused benzene ring significantly impact potency and selectivity. Halogenation, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For example, in a series of FGFR inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution was found to be optimal. nih.gov The combined effect of a bromine atom at position 6 and a chlorine atom at position 4 on a specific biological target remains to be elucidated for the indazole-3-carbaldehyde core.

Table 1: Conceptual SAR Insights from Related Indazole Scaffolds

| Scaffold Class | Key SAR Finding | Potential Relevance to this compound | Reference(s) |

|---|---|---|---|

| Indazole-3-carboxamides | The -CO-NH-Ar amide linker at C3 is required for CRAC channel inhibition. | The C3-carbaldehyde can be a precursor to such amide functionalities. | nih.govnih.gov |

| 1,3-Disubstituted Indazoles | A substituted furan at C3 is crucial for HIF-1 inhibition. | Highlights the importance of the C3-substituent for specific target interactions. | elsevierpure.com |

| 1H-Indazole Derivatives | Aryl groups at C3 and C6 positions were found to be important for general inhibitory activities. | The 6-bromo substitution could play a key role in target binding or pharmacokinetic properties. | nih.gov |

Biochemical Pathway Interference and Ligand-Macromolecule Interaction Hypotheses

Based on studies of related compounds, it can be hypothesized that this compound, or derivatives thereof, could interfere with several biochemical pathways. Given the prevalence of indazoles as kinase inhibitors, a primary hypothesis would be interference with cellular signaling pathways regulated by kinases, such as the MAPK/ERK pathway, which is often dysregulated in cancer. nih.gov

Another potential area of pathway interference is related to quorum sensing in bacteria. A series of 5-aminoindazole (B92378) derivatives were designed as potent, broad-spectrum inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. nih.gov This enzyme is crucial for bacterial quorum sensing pathways. This suggests that indazole scaffolds can be tailored to interfere with metabolic and communication pathways in microorganisms.

The halogenation pattern (6-bromo and 4-chloro) could enhance interactions within a target's binding pocket through halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. The aldehyde at position 3 could potentially form covalent bonds (e.g., Schiff bases) with nucleophilic residues like lysine (B10760008) in an enzyme's active site, leading to irreversible inhibition.

Development of Indazole-Based Chemical Tools for Biological Research

The indazole-3-carbaldehyde scaffold is a valuable starting point for the development of chemical tools to probe biological systems. The aldehyde functional group is highly versatile and can be readily converted into a wide array of other functionalities, allowing for the synthesis of diverse compound libraries. nih.govchemimpex.com

For example, the aldehyde can be used to synthesize:

Fluorescent Probes: By reacting the aldehyde with appropriate fluorescent reporters, probes can be created to visualize cellular processes or track the localization of a specific target protein. chemimpex.comchemimpex.com

Affinity-Based Probes: The aldehyde can be converted into reactive groups (e.g., α,β-unsaturated ketones) or photo-affinity labels to covalently modify target proteins, enabling target identification and validation studies.

Linkers for PROTACs: The indazole core could serve as a warhead for a specific protein target, with the C3 position being a suitable attachment point for a linker connected to an E3 ligase-binding moiety, creating a proteolysis-targeting chimera (PROTAC).

While this compound has not been specifically developed as a chemical tool, its structure represents a promising starting point for the creation of such reagents to investigate kinase signaling, receptor function, and other biological pathways where indazole-based compounds have shown activity.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in harnessing the potential of 6-bromo-4-chloro-2H-indazole-3-carbaldehyde lies in the development of efficient and environmentally benign synthetic methodologies. While numerous methods exist for constructing the indazole core, many rely on harsh conditions or produce mixtures of isomers. nih.govorganic-chemistry.org Future research should focus on sustainable approaches.

Key areas for investigation include:

Catalytic Strategies : Transition-metal catalysis, particularly with rhodium(III), has been shown to be effective for the synthesis of N-aryl-2H-indazoles via C-H bond functionalization. nih.gov Exploring similar catalytic systems for the direct and regioselective synthesis of the target compound from readily available precursors could offer a more efficient route.

Green Chemistry Principles : The application of green chemistry principles is crucial. This includes the use of safer solvents, minimizing waste, and exploring biocatalysis, which utilizes mild reaction conditions. researchgate.net

Flow Chemistry : Continuous flow protocols can offer improved safety, scalability, and control over reaction parameters, potentially leading to higher yields and purity. nih.gov

One-Pot Syntheses : Designing multi-component, one-pot reactions that assemble the molecule from simple starting materials would significantly improve efficiency and reduce purification steps. organic-chemistry.org For instance, reductive cyclization of ortho-imino-nitrobenzene substrates is a known one-pot method for creating 2H-indazoles. organic-chemistry.org

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Challenges to Address | Relevant Precursors |

| Transition-Metal Catalysis | High efficiency, regioselectivity, functional group tolerance. nih.gov | Catalyst cost and toxicity, optimization for specific substitution pattern. | Substituted azobenzenes and aldehydes. nih.gov |

| Reductive Cyclization | Utilizes readily available starting materials, operationally simple. organic-chemistry.org | Control of regioselectivity for the 2H-indazole tautomer. | Substituted 2-nitrobenzaldehydes and primary amines. semanticscholar.org |

| Nitrosation of Indoles | Mild conditions, high yields for 1H-indazole-3-carboxaldehydes. nih.gov | Adaptation required for selective synthesis of the 2H tautomer. | Substituted indoles. nih.gov |

| Biocatalysis | Environmentally friendly, mild conditions, high selectivity. researchgate.net | Enzyme discovery and engineering for non-natural substrates. | N/A |

Exploration of Unprecedented Chemical Reactivity and Transformations

The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations. The aldehyde at the C3-position serves as a versatile handle for a wide array of reactions, making it a key intermediate for creating diverse libraries of 3-substituted indazoles. nih.gov

Future research should explore:

Selective Cross-Coupling : The presence of both bromine and chlorine atoms provides an opportunity for selective, sequential cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the controlled introduction of different substituents at the C6 and C4 positions, a powerful tool for structure-activity relationship (SAR) studies.

Photochemical Reactions : Indazoles are known to undergo photochemical transformations. For example, some indazoles can rearrange to benzimidazoles upon UV irradiation, with the 2H-tautomer being the likely photoreactive species. nih.gov Investigating the photochemical reactivity of this compound could lead to novel molecular scaffolds. Visible-light-induced reactions, such as the C3-alkoxylation of 2H-indazoles, also present a promising area for exploration. rsc.org

Transformations of the Aldehyde Group : Beyond standard aldehyde chemistry (e.g., reductive amination, Wittig reactions, oxidations), exploring novel condensation and cycloaddition reactions can lead to complex heterocyclic systems with potential biological activity.

Advanced Computational Design of Functional Indazole Scaffolds

Computational chemistry is an indispensable tool in modern drug discovery for designing and optimizing lead compounds. nih.gov For this compound, computational methods can guide the synthesis of derivatives with tailored properties.

Key computational approaches include:

Molecular Docking and Virtual Screening : These techniques can be used to predict the binding affinity of derivatives against specific biological targets, such as protein kinases, which are frequently inhibited by indazole-based drugs. biotech-asia.orglongdom.org This allows for the rational design of potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can identify the key structural features that influence biological activity, helping to prioritize synthetic targets and predict the potency of novel compounds. longdom.orglongdom.org

Density Functional Theory (DFT) : DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding reaction mechanisms and predicting the stability of different tautomers.

| Computational Method | Application for Indazole Scaffolds | Predicted Outcomes |

| Molecular Docking | Designing inhibitors for specific enzyme targets (e.g., VEGFR-2, TTK). biotech-asia.orglongdom.org | Binding affinity scores, interaction patterns with active site residues. |

| QSAR | Establishing relationships between molecular structure and biological activity. longdom.org | Predictive models for anticancer or antimicrobial efficacy. |

| DFT | Calculating energy band gaps, analyzing molecular electrostatic potential. researchgate.net | Identification of reactive sites, prediction of tautomer stability. |

| ADMET Profiling | Predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). longdom.orglongdom.org | Assessment of drug-likeness and potential liabilities. |

Expanding the Scope of Molecular Probes and Advanced Building Blocks

The functional handles on this compound make it an ideal starting point for creating sophisticated chemical tools and complex molecular architectures.

Future applications to be explored:

Molecular Probes : The indazole core is present in fluorescent molecules. nih.gov Derivatives could be developed as fluorescent probes for biological imaging, allowing for the visualization of specific cellular processes or biomolecules.

Fragment-Based Drug Discovery : The compound itself can serve as a fragment for screening against biological targets. Its rigid bicyclic core provides a well-defined vector for growing the molecule into more potent leads.

Advanced Building Blocks : Through selective functionalization of its aldehyde and halogen groups, the compound can be used to synthesize complex, multi-functionalized indazole systems for applications in medicinal chemistry and materials science. nih.govnih.gov